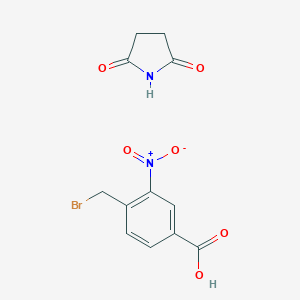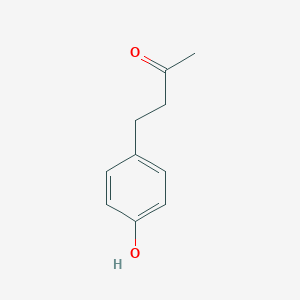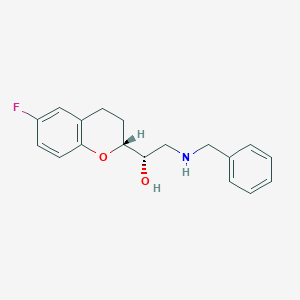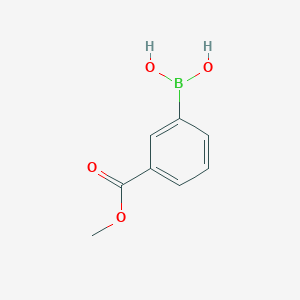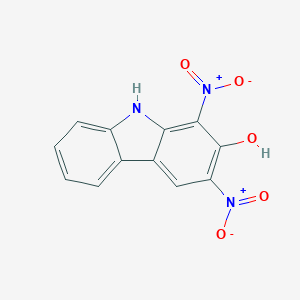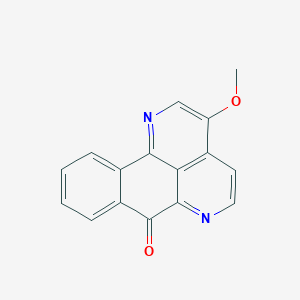
3-Methoxysampangine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxysampangine is an alkaloid that is found in the roots of the plant, Polyalthia cerasoides. This compound has been the subject of numerous studies due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 3-Methoxysampangine is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and tumor growth. It has also been suggested that it works by scavenging free radicals and reducing oxidative stress.
Biochemische Und Physiologische Effekte
3-Methoxysampangine has been found to have numerous biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are both implicated in the development of numerous diseases. It has also been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. Additionally, it has been found to have antiviral and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Methoxysampangine in lab experiments is that it is a natural compound that can be extracted from a plant source. This makes it a potentially safer and more sustainable alternative to synthetic compounds. However, one of the limitations of using 3-Methoxysampangine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
Zukünftige Richtungen
There are numerous future directions for research on 3-Methoxysampangine. One area of research could focus on elucidating its mechanism of action and identifying specific pathways and enzymes that it targets. Another area of research could focus on developing more efficient synthesis methods for 3-Methoxysampangine. Additionally, research could focus on exploring the potential therapeutic applications of 3-Methoxysampangine in the treatment of various diseases, such as cancer, inflammation, and viral infections.
Wissenschaftliche Forschungsanwendungen
3-Methoxysampangine has been the subject of numerous studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been found to have antioxidant properties and to be effective against certain viruses and bacteria.
Eigenschaften
CAS-Nummer |
128129-42-0 |
|---|---|
Produktname |
3-Methoxysampangine |
Molekularformel |
C16H10N2O2 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
14-methoxy-10,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one |
InChI |
InChI=1S/C16H10N2O2/c1-20-12-8-18-14-9-4-2-3-5-10(9)16(19)15-13(14)11(12)6-7-17-15/h2-8H,1H3 |
InChI-Schlüssel |
FBVVMYZYZXYLIA-UHFFFAOYSA-N |
SMILES |
COC1=CN=C2C3=CC=CC=C3C(=O)C4=NC=CC1=C24 |
Kanonische SMILES |
COC1=CN=C2C3=CC=CC=C3C(=O)C4=NC=CC1=C24 |
Andere CAS-Nummern |
128129-42-0 |
Synonyme |
3-Methoxysampangine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



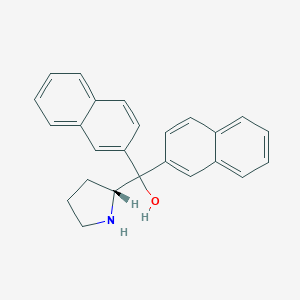
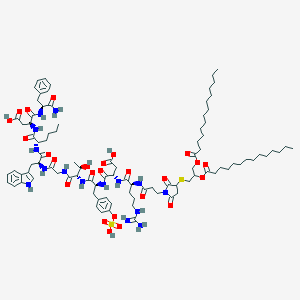
![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)
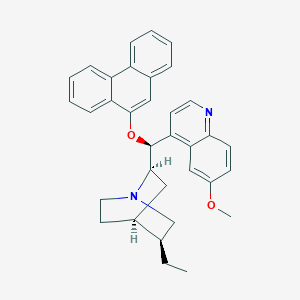
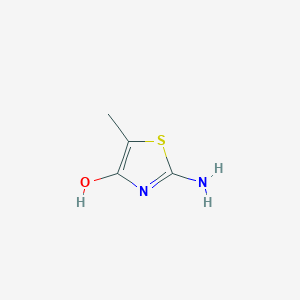
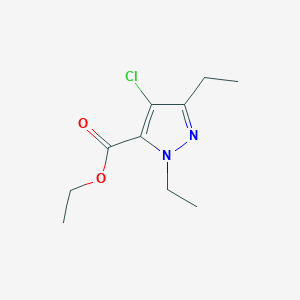
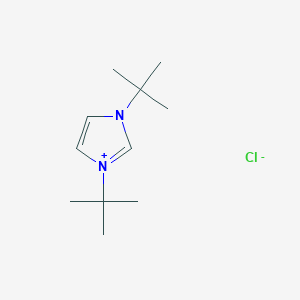
![[(1R,3R,7S,9R)-8-hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B135645.png)
![Benz[a]anthracene-7-acetonitrile](/img/structure/B135651.png)
